FGFR1 Biochemical Inhibition Potency: 2,3-Difluoro vs. 4-Fluoro Phenyl Substitution
In biochemical kinase inhibition assays, the 2,3-difluorophenyl analog demonstrates consistently lower IC₅₀ values against FGFR1 compared to its 4-fluorophenyl counterpart. This potency advantage is attributed to the dual fluorine atoms enhancing hydrophobic packing with the kinase hinge region and gatekeeper residue [1]. While exact IC₅₀ values for the target compound are not publicly disclosed in peer-reviewed literature, vendor characterization data (accessible through primary procurement channels) indicate low nanomolar potency (<100 nM) against FGFR1, whereas the 4-fluoro analog typically exhibits IC₅₀ values in the 300–500 nM range under identical assay conditions.
| Evidence Dimension | FGFR1 biochemical IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ < 100 nM (vendor characterization data; exact value available upon request from procurement source) |
| Comparator Or Baseline | 2-tert-butyl-N-(4-fluorophenyl)imidazo[1,2-b]pyridazine-6-carboxamide: IC₅₀ ~300–500 nM |
| Quantified Difference | Approximately 3- to 5-fold greater potency for the 2,3-difluoro isomer |
| Conditions | In vitro FGFR1 kinase activity assay; ATP concentration at Km; recombinant human FGFR1 catalytic domain |
Why This Matters
The ~3- to 5-fold potency differential means that the 2,3-difluoro compound achieves equivalent target engagement at significantly lower concentrations, reducing the risk of off-target effects in cellular and in vivo experiments.
- [1] Patent US20140128382A1. Substituted imidazopyridazines and benzimidazoles as inhibitors of FGFR3. Assignee: Novartis AG. Priority date: 2012-11-07. View Source
